molecular formula C20H25NO4 B4319017 tert-butyl 8-(3-methoxybenzyl)-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylate

tert-butyl 8-(3-methoxybenzyl)-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylate

Cat. No.: B4319017
M. Wt: 343.4 g/mol
InChI Key: XHKRZZKPVOIIPD-UHFFFAOYSA-N
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Description

tert-Butyl 8-(3-methoxybenzyl)-4-oxo-8-azabicyclo[321]oct-2-ene-6-carboxylate is a complex organic compound featuring a bicyclic structure

Properties

IUPAC Name

tert-butyl 8-[(3-methoxyphenyl)methyl]-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-20(2,3)25-19(23)16-11-14-8-9-17(22)18(16)21(14)12-13-6-5-7-15(10-13)24-4/h5-10,14,16,18H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKRZZKPVOIIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2C=CC(=O)C1N2CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-(3-methoxybenzyl)-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylate typically involves multiple steps, starting from simpler organic molecules.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-(3-methoxybenzyl)-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 8-(3-methoxybenzyl)-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biology, this compound can be used to study enzyme interactions and binding affinities due to its bicyclic structure, which mimics certain natural substrates .

Medicine

In medicine, research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient. Its unique structure may offer advantages in drug design and development .

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties .

Mechanism of Action

The mechanism of action of tert-butyl 8-(3-methoxybenzyl)-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, influencing biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets tert-butyl 8-(3-methoxybenzyl)-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylate apart is its specific combination of functional groups and bicyclic structure, which confer unique reactivity and binding properties. This makes it a valuable compound for research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 8-(3-methoxybenzyl)-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 8-(3-methoxybenzyl)-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylate

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